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Compound of Interest

Compound Name: (2S)-SB02024

Cat. No.: B6233176 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, and experimental data related to SB02024, a potent and selective inhibitor of the lipid

kinase VPS34. The information is intended for researchers, scientists, and professionals in the

field of drug development.

Note on stereochemistry: While the topic refers to "(2S)-SB02024," the available scientific

literature predominantly characterizes SB02024 with (R)-configurations at its stereocenters.

This guide will focus on the experimentally validated structure.

Chemical Identity and Structure
SB02024 is a pyridinone derivative with two chiral centers. Its systematic IUPAC name is 4-

((R)-3-methylmorpholino)-6-((R)-2-(trifluoromethyl)piperidin-1-yl)pyridin-2(1H)-one.[1][2] The

compound was developed through a fragment-based drug discovery approach.[2]

Chemical Structure:

Chemical structure of SB02024

Caption: 2D Chemical Structure of SB02024.[2][3]

Table 1: Chemical and Physical Properties of SB02024
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Identifier Value

IUPAC Name

4-((R)-3-methylmorpholino)-6-((R)-2-

(trifluoromethyl)piperidin-1-yl)pyridin-2(1H)-

one[1][2]

CAS Number 2126737-28-6[1]

Chemical Formula C16H22F3N3O2[1]

Molecular Weight 345.37 g/mol [1]

SMILES
O=C1NC(N2--INVALID-LINK--CCCC2)=CC(N3-

-INVALID-LINK--COCC3)=C1[1]

InChI Key IARAUFAUVKBTEM-JTDNENJMSA-N[1]

Mechanism of Action and Signaling Pathway
SB02024 is a highly selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a Class III

phosphatidylinositol 3-kinase that plays a crucial role in the initiation of autophagy.[3][4] By

inhibiting VPS34, SB02024 blocks the formation of autophagosomes.[1][5]

This inhibition of autophagy leads to the activation of the cGAS-STING (cyclic GMP-AMP

synthase-stimulator of interferon genes) signaling pathway.[4][6][7] The activation of this

pathway triggers a type I interferon (IFN) response, resulting in the increased expression and

secretion of proinflammatory chemokines, such as CCL5 and CXCL10.[2][6][8] These

chemokines are essential for recruiting immune cells like T cells and NK cells into the tumor

microenvironment, thereby enhancing the anti-tumor immune response.[4][6]

The mechanism of SB02024 suggests its potential for use in cancer immunotherapy,

particularly in combination with STING agonists, to further enhance the anti-tumor immune

response.[4][6][8]
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Caption: Signaling pathway of SB02024 in cancer cells.
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Quantitative Data
The following tables summarize the key quantitative data for SB02024, including its inhibitory

potency and pharmacokinetic properties.

Table 2: In Vitro Potency of SB02024

Assay Type Target IC50 Cell Line

Biochemical FRET-

based assay
VPS34 5 nM[2] -

NanoBRET assay VPS34 5.7 nM[2] HEK293T

Table 3: Physicochemical and ADME Properties of SB02024

Property Value

Solubility (Gastric/Intestinal pH) Excellent[2]

Lipophilicity (LogD) 1.8[2]

Membrane Permeability (Caco-2) High (51 x 10⁻⁶ cm/s)[2]

Efflux Ratio 0.9[2]

In Vitro/In Vivo Clearance Low[2]

CYP3A Inhibition Weak[2]

Plasma Free Fraction (Mouse) 14%[2]

Plasma Free Fraction (Human) 44%[2]

Oral Bioavailability (Mouse) 96%[2]

Table 4: In Vivo Pharmacokinetics of SB02024 in Mice

A single oral dose of 29 mg·kg⁻¹ was administered to mice bearing H1299 tumor xenografts.[2]

[9]
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Time Point
Plasma Concentration
(ng/mL)

Tumor Concentration
(ng/g)

0.5 h ~1500 ~1000

2 h ~2000 ~2500

4 h ~1800 ~2000

8 h ~1000 ~1200

24 h <500 <500

Data are approximate values derived from graphical representations in the cited literature.[2][9]

Experimental Protocols
This section details the methodologies for key experiments involving SB02024.

Co-crystallization of VPS34 and SB02024
To understand the binding mode of SB02024, a truncated version of the human VPS34 protein

(VPS34ΔC2) was co-crystallized with the inhibitor.[2]

Protein Preparation: A VPS34 construct lacking the N-terminal C2 domain (VPS34ΔC2) was

expressed and purified.

Complex Formation: The purified VPS34ΔC2 protein (at a concentration of 30 mg/mL) was

incubated with 1 mM of SB02024 for 30 minutes on ice.[2]

Centrifugation: The mixture was centrifuged at 20,000 x g for 30 minutes at 4°C to remove

any precipitate.[2]

Crystallization: The supernatant was used for crystallization trials using the sitting drop vapor

diffusion method. Crystals were obtained by mixing 0.15 µL of the protein-inhibitor complex

with 0.15 µL of a reservoir solution containing 22.5% PEG3350, 0.2 M ammonium acetate,

and 0.1 M HEPES at pH 8.0. The plates were incubated at 4°C.[2]
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Caption: Experimental workflow for the co-crystallization of VPS34 with SB02024.

In Vitro Potency Assays
Biochemical FRET-based Assay: The inhibitory activity of SB02024 on VPS34 was quantified

using a time-resolved fluorescence resonance energy transfer (FRET) assay. This method

measures the enzymatic activity of the kinase by detecting the phosphorylation of a

substrate, which results in a change in the FRET signal. The IC50 value is determined by

measuring the enzyme's activity across a range of inhibitor concentrations.[2]

NanoBRET Cellular Assay: To confirm the potency in a cellular context, a NanoBRET

(Bioluminescence Resonance Energy Transfer) assay was used in HEK293T cells. This

assay measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged

VPS34 protein. The displacement of the tracer by SB02024 is measured as a decrease in

the BRET signal, allowing for the determination of the IC50 in live cells.[2]

In Vivo Pharmacokinetic and Efficacy Studies
Animal Models: Studies were conducted in mice, including those with subcutaneously

implanted H1299 human lung carcinoma cells or B16-F10 melanoma cells.[2][10]

Drug Administration: SB02024 was administered via oral gavage, typically in a vehicle such

as a mixture of PEG 200 and Polysorbate.[2] Dosages used in studies included 9 mg·kg⁻¹

and 29 mg·kg⁻¹.[2][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b6233176?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11306511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11306511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11306511/
https://pubmed.ncbi.nlm.nih.gov/38506049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11306511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11306511/
https://www.researchgate.net/figure/Pharmacokinetic-and-dynamic-profile-of-SB02024-A-C-H1299-cells-expressing-GFP-2xFVYE_fig2_379110710
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6233176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection: At various time points after administration, blood and tumor tissues were

collected to measure the concentration of SB02024.[2][9]

Efficacy Assessment: Tumor growth was monitored over time to assess the anti-tumor

efficacy of SB02024, both as a single agent and in combination with other therapies like

STING agonists.[4][8][10]

Gene Expression Analysis
NanoString Technology: To investigate the downstream effects of VPS34 inhibition,

NanoString gene expression analysis was performed on tumor samples from mice treated

with SB02024. This technique allows for the direct measurement of the expression levels of

hundreds of genes simultaneously without the need for reverse transcription or amplification,

providing a profile of the pathways modulated by the drug, such as the cGAS-STING and

interferon signaling pathways.[2][3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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